molecular formula C9H9ClFNO B14071678 1-(2-Amino-5-fluorophenyl)-1-chloropropan-2-one

1-(2-Amino-5-fluorophenyl)-1-chloropropan-2-one

Katalognummer: B14071678
Molekulargewicht: 201.62 g/mol
InChI-Schlüssel: IAJICPANJIRNNZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Amino-5-fluorophenyl)-1-chloropropan-2-one is an organic compound with the molecular formula C9H9ClFNO It is a derivative of acetophenone, featuring an amino group at the ortho position and a fluorine atom at the meta position on the benzene ring, along with a chlorine atom on the propanone chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Amino-5-fluorophenyl)-1-chloropropan-2-one can be achieved through several methods. One common approach involves the reaction of 2-amino-5-fluoroacetophenone with a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction typically occurs under reflux conditions in an inert solvent like dichloromethane or chloroform. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality. Additionally, large-scale purification techniques, including distillation and crystallization, are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

1-(2-Amino-5-fluorophenyl)-1-chloropropan-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alcohols.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: The amino group can be oxidized to a nitro group using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydroxide) under reflux conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents like tetrahydrofuran or ethanol.

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic media.

Major Products Formed

    Substitution: Formation of 1-(2-Amino-5-fluorophenyl)-1-alkoxypropan-2-one or 1-(2-Amino-5-fluorophenyl)-1-thiopropan-2-one.

    Reduction: Formation of 1-(2-Amino-5-fluorophenyl)-1-chloropropanol.

    Oxidation: Formation of 1-(2-Nitro-5-fluorophenyl)-1-chloropropan-2-one.

Wissenschaftliche Forschungsanwendungen

1-(2-Amino-5-fluorophenyl)-1-chloropropan-2-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and specialty chemicals.

Wirkmechanismus

The mechanism of action of 1-(2-Amino-5-fluorophenyl)-1-chloropropan-2-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes, affecting various biochemical pathways. For instance, it may inhibit the activity of certain kinases or proteases, leading to altered cellular signaling and metabolic processes. The presence of the fluorine atom enhances its binding affinity and selectivity towards target proteins.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Amino-5-fluoroacetophenone: A precursor in the synthesis of 1-(2-Amino-5-fluorophenyl)-1-chloropropan-2-one, with similar structural features but lacking the chloropropanone moiety.

    1-(2-Amino-4-fluorophenyl)-1-chloropropan-2-one: A structural isomer with the fluorine atom at the para position, exhibiting different chemical and biological properties.

    1-(2-Amino-5-chlorophenyl)-1-chloropropan-2-one: A related compound with a chlorine atom instead of fluorine, affecting its reactivity and interactions.

Uniqueness

This compound is unique due to the presence of both the amino and fluorine groups on the benzene ring, along with the chloropropanone chain. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C9H9ClFNO

Molekulargewicht

201.62 g/mol

IUPAC-Name

1-(2-amino-5-fluorophenyl)-1-chloropropan-2-one

InChI

InChI=1S/C9H9ClFNO/c1-5(13)9(10)7-4-6(11)2-3-8(7)12/h2-4,9H,12H2,1H3

InChI-Schlüssel

IAJICPANJIRNNZ-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C(C1=C(C=CC(=C1)F)N)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.